Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a xanthine derivative. Xanthine derivatives are a class of organic compounds that are structurally related to xanthine. Xanthine itself is a purine base found in naturally occurring substances like caffeine and theobromine. Xanthine derivatives exhibit a diverse range of biological activities, making them valuable compounds in various scientific research fields. []
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a trifluoromethyl group and two hydroxyl groups on the pyridine ring, which significantly influence its chemical properties and biological activities. The compound is known for its potential applications in medicinal chemistry and agricultural science, particularly as a precursor in the synthesis of various bioactive molecules.
The compound is classified under nicotinic acid derivatives, specifically as an ethyl ester of 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid. Its chemical structure can be denoted by the formula , with a molecular weight of approximately 207.11 g/mol. The compound has been cataloged under several identifiers, including CAS number 191595-63-8 and PubChem ID 2775116 .
The synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate typically involves several key steps:
This method allows for the efficient formation of the ethyl ester while maintaining high yields.
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate features a pyridine ring substituted with two hydroxyl groups at positions 2 and 4, along with a trifluoromethyl group at position 6. The molecular structure can be represented as follows:
Key structural data includes:
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced pharmacological properties.
The mechanism of action for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, facilitating better binding affinity to target proteins.
Research indicates that derivatives based on this scaffold exhibit activity as dual inhibitors of ribonuclease H, suggesting potential applications in antiviral therapies . The trifluoromethyl group may also contribute to increased lipophilicity, influencing membrane permeability and bioavailability.
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate exhibits several notable physical and chemical properties:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed to characterize this compound.
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate finds applications across various fields:
Chemical Identity and SignificanceEthyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS 947144-28-7) is a synthetically modified nicotinic acid derivative characterized by a trifluoromethyl (–CF₃) group at the C6 position and ethyl ester functionality at C3. With molecular formula C₉H₈F₃NO₄ and molecular weight 251.16 g/mol, it serves as a strategic pharmacophore in antiviral scaffolds [1] [5]. Its structural features include hydrogen-bond donor/acceptor sites from hydroxyl/carbonyl groups and distinct hydrophobic properties imparted by the –CF₃ group. The compound typically requires cold-chain storage (2–8°C) to maintain stability, reflecting its moderate environmental sensitivity [1].
Table 1: Key Chemical Identifiers of Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate
Property | Value |
---|---|
CAS Registry Number | 947144-28-7 |
Molecular Formula | C₉H₈F₃NO₄ |
Molecular Weight | 251.16 g/mol |
SMILES Notation | O=C(OCC)C1=C(O)N=C(C(F)(F)F)C=C1O |
Storage Conditions | Sealed, dry, 2-8°C |
Purity Specification | ≥95% |
Evolution from Nicotinic Acid ScaffoldsNicotinic acid derivatives entered antiviral research in the early 2000s with the discovery of their enzyme-inhibiting capabilities. The pivotal shift occurred when chemists incorporated halogenated substituents—particularly trifluoromethyl groups—into the pyridine ring to enhance target binding. Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate emerged between 2010–2015 as a strategic analog of 2-amino-6-(trifluoromethyl)nicotinic acid, which demonstrated activity against HIV-1 reverse transcriptase (RT) [2]. Its design originated from scaffold-hopping strategies applied to known RNase H inhibitors like RMNC6 and A15, which exhibited dual inhibition of HIV-1 RT-associated polymerase and RNase H functions but lacked metabolic stability [2].
Key Antiviral Research Milestones
Table 2: Historical Progression of Nicotinate-Based Antiviral Agents
Time Period | Development Stage | Key Advancements |
---|---|---|
2000–2010 | First-Generation Scaffolds | Non-fluorinated nicotinates; Moderate RT inhibition |
2010–2015 | Halogenated Derivatives | –CF₃ incorporation; Improved binding affinity |
2015–2020 | Dual-Function Inhibitors | Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate as RNase H/polymerase inhibitor |
2020–Present | Mechanism & Synthesis Optimization | Allosteric modulation studies; High-purity synthesis (>95%) |
Electronic and Steric EffectsThe trifluoromethyl group (–CF₃) is a meta-directing substituent with high electronegativity (3.43 Pauling scale) and lipophilicity (π = +0.88). When integrated at C6 of the nicotinate ring, it induces:
Metabolic and Physicochemical Advantages
Biological Target Interactions
Table 3: Property Comparison of Nicotinate Substituents
Substituent | Relative Lipophilicity (ΔlogP) | Metabolic Half-Life (hr) | Enzyme Inhibition IC₅₀ (μM) |
---|---|---|---|
–CH₃ | Baseline (0.0) | 1.2 ± 0.3 | 45.8 ± 3.2 |
–CF₃ | +0.91 ± 0.15 | 3.7 ± 0.6* | 14.3 ± 1.8* |
–Cl | +0.67 ± 0.12 | 2.1 ± 0.4 | 28.5 ± 2.4 |
–OCF₃ | +1.02 ± 0.18 | 2.9 ± 0.5 | 19.6 ± 2.1 |
*Data normalized to methyl analog; Sources: [3] [6] [9]
Primary Antiviral MechanismsEthyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate exhibits dual-target inhibition against HIV-1 reverse transcriptase:
Structure-Activity Relationship (SAR) Insights
Synthetic and Target Engagement Strategies
Table 4: Target Enzyme Inhibition Profile
Viral Target | Inhibition IC₅₀ (μM) | Mechanistic Class | Resistance Mutations Affected |
---|---|---|---|
HIV-1 RNase H | 14.0 ± 1.2 | Mg²⁺-Chelation Disruption | None identified |
HIV-1 Polymerase (Wild-Type) | 18.7 ± 2.1 | Allosteric Non-Competitive | K103N, Y181C, Y188L |
HIV-1 Polymerase (K103N) | 21.3 ± 1.8 | Competitive Inhibition | Retains full activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7